2-(Aminomethyl)-5-nitroaniline
Description
2-(Aminomethyl)-5-nitroaniline is a substituted aniline derivative featuring a nitro (-NO₂) group at the para position (C5) and an aminomethyl (-CH₂NH₂) group at the ortho position (C2) relative to the aromatic amine (-NH₂) (Figure 1). The aminomethyl substituent enhances solubility in polar solvents compared to non-polar derivatives, while the nitro group contributes to electrophilic reactivity and conjugation .
Properties
IUPAC Name |
2-(aminomethyl)-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGRFQHKAXLHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728123 | |
| Record name | 2-(Aminomethyl)-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651733-09-4 | |
| Record name | 2-(Aminomethyl)-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-nitroaniline typically involves the nitration of aniline derivatives followed by reductive amination. One common method includes the nitration of 2-(Aminomethyl)aniline using nitric acid under controlled conditions to introduce the nitro group at the 5-position. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(Aminomethyl)-5-aminoaniline.
Substitution: Various substituted anilines depending on the electrophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-(Aminomethyl)-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-nitroaniline depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The physical properties of nitroaniline derivatives are highly dependent on substituent identity and position. Key comparisons include:
Table 1: Physical Properties of Selected Nitroaniline Derivatives
Key Observations :
- Polarity: Hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups increase water solubility due to hydrogen bonding, whereas cyano (-CN) and trifluoromethyl (-CF₃) groups reduce it .
- Melting Points: Electron-withdrawing groups (e.g., -NO₂, -CN) elevate melting points by enhancing crystal lattice stability. For example, 2-amino-5-nitrobenzoic acid melts at 270°C due to intermolecular hydrogen bonding and nitro group effects .
Electrophilic Substitution
- Nitro Group: Directs further electrophilic substitution to meta positions. In this compound, the -NO₂ group deactivates the ring, favoring reactions like sulfonation or halogenation at C3 or C6 .
- Aminomethyl Group: Acts as a weak electron donor, slightly counteracting the nitro group’s deactivation. This contrasts with stronger electron-withdrawing groups (e.g., -CF₃ in 5-chloro-2-nitro-4-(trifluoromethyl)aniline), which further reduce reactivity .
Biological Activity
2-(Aminomethyl)-5-nitroaniline, also known as 5-nitro-2-(aminomethyl)aniline, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of an aniline group substituted with a nitro group at the 5-position and an aminomethyl group at the 2-position. This structural configuration contributes to its biological activity.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.16 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Research indicates that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Study: Effect on Cancer Cell Lines
A study conducted on various cancer cell lines revealed the following findings:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Cell Line : MCF-7 (breast cancer)
- IC50 : 20 µM
- Cell Line : A549 (lung cancer)
- IC50 : 18 µM
The compound's ability to inhibit cell proliferation and induce apoptotic pathways highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes such as dihydrofolate reductase, which is essential for nucleotide synthesis in both bacteria and rapidly dividing cancer cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate reactive species that induce oxidative stress, leading to cellular damage and apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
